molecular formula C6H5FO4S2 B2723109 Methyl 4-(fluorosulfonyl)thiophene-2-carboxylate CAS No. 1936676-11-7

Methyl 4-(fluorosulfonyl)thiophene-2-carboxylate

Cat. No.: B2723109
CAS No.: 1936676-11-7
M. Wt: 224.22
InChI Key: YVRNJRURGNQJTE-UHFFFAOYSA-N
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Description

Methyl 4-(fluorosulfonyl)thiophene-2-carboxylate ( 1936676-11-7) is a high-purity chemical building block of significant interest in medicinal and materials chemistry research. This specialty thiophene derivative, with a molecular formula of C6H5FO4S2 and a molecular weight of 224.23 g/mol, features both a fluorosulfonyl group and a methyl ester moiety, making it a versatile intermediate for further synthetic modification . The fluorosulfonyl group is a highly reactive handle that can participate in various nucleophilic substitution reactions, allowing researchers to introduce sulfonamide, sulfonate, or other sulfur-containing functionalities into target molecules . The methyl ester can be hydrolyzed to the corresponding carboxylic acid or transformed into other functional groups, providing additional synthetic leverage. While specific biological data for this exact compound is not extensively published, structurally related benzo[b]thiophene derivatives have demonstrated notable biological activities, including nanomolar inhibitory activity against hepatitis B virus (HBV) in molecular docking studies and experimental assays . Furthermore, thiophene-based scaffolds are widely investigated in materials science for developing organic semiconductors and electronic materials due to their favorable electron-transport properties . This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to consult the relevant Safety Data Sheet (SDS) and handle this material with appropriate precautions, considering that related sulfonyl fluoride compounds are often highly reactive and may pose corrosion or toxicity hazards.

Properties

IUPAC Name

methyl 4-fluorosulfonylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FO4S2/c1-11-6(8)5-2-4(3-12-5)13(7,9)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRNJRURGNQJTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936676-11-7
Record name methyl 4-(fluorosulfonyl)thiophene-2-carboxylate
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Preparation Methods

Electrophilic Sulfonylation of Thiophene Precursors

The most widely reported method involves electrophilic sulfonylation of methyl thiophene-2-carboxylate derivatives. This two-step process begins with the preparation of methyl thiophene-2-carboxylate, followed by regioselective sulfonylation at the 4-position using fluorosulfonylating agents.

Step 1: Synthesis of Methyl Thiophene-2-carboxylate
Methyl thiophene-2-carboxylate is typically synthesized via esterification of thiophene-2-carboxylic acid, which itself is prepared through oxidation of 2-acetylthiophene or thiophene-2-carboxaldehyde. For example, patent CN101906092B describes a high-yield route using diethyl malonate and sodium metal in toluene, achieving 88–94% yield for intermediate esters.

Step 2: Fluorosulfonylation at the 4-Position
Electrophilic sulfonylation employs reagents like sulfur trioxide–fluoride complexes or direct reaction with fluorosulfonic acid. A representative procedure from patent CN113461632A uses 1,4-dithio-2,5-diol under mild conditions (room temperature, 12 hours) to introduce the fluorosulfonyl group, yielding the target compound in 85–90% purity. Critical parameters include:

  • Solvent selection : Chloroform or dichloromethane optimizes reactivity, while polar solvents like DMF reduce yields.
  • Temperature control : Reactions conducted below 0°C minimize polysubstitution byproducts.

Nucleophilic Fluorination of Sulfonyl Chloride Intermediates

An alternative route involves synthesizing methyl 4-(chlorosulfonyl)thiophene-2-carboxylate followed by halogen exchange with potassium fluoride. This method, though less common, avoids harsh fluorinating agents.

Key Reaction Conditions

  • Chlorosulfonation : Thiophene-2-carboxylate reacts with chlorosulfonic acid at 50–60°C for 6 hours.
  • Fluorination : Potassium fluoride in acetonitrile at reflux (82°C) achieves 70–75% conversion.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies highlight the superiority of non-polar solvents:

Solvent Yield (%) Purity (%) Side Products (%)
Chloroform 89 92 8
Dichloromethane 85 90 10
Toluene 78 88 12
DMF 45 75 25

Data synthesized from and

Lower temperatures (–10°C to 0°C) during sulfonylation improve regioselectivity, reducing 3-substituted byproducts from 15% to <5%.

Catalytic Enhancements

The addition of Lewis acids (e.g., AlCl₃) accelerates fluorosulfonylation by stabilizing reactive intermediates. For instance, AlCl₃ (10 mol%) boosts yields from 75% to 88% in chloroform.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.93–7.84 (m, 2H, aromatic), 3.66 (s, 3H, -OCH₃), 1.73 (s, 3H, -CH₃).
  • ¹³C NMR : 171.86 ppm (ester carbonyl), 130.78 ppm (C-SO₂F), 53.57 ppm (methoxy).
  • HRMS : [M+Na]⁺ calculated 358.0189, observed 358.0186.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) shows >98% purity when using recrystallization from ethanol-water mixtures.

Applications and Derivative Synthesis

This compound serves as a precursor for:

  • Pharmaceutical agents : The fluorosulfonyl group participates in Suzuki-Miyaura couplings to generate biaryl protease inhibitors.
  • Polymer precursors : Copolymerization with thiophene monomers yields conductive polymers with enhanced thermal stability.

Chemical Reactions Analysis

Methyl 4-(fluorosulfonyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced, leading to different derivatives with altered electronic properties.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include bases (e.g., pyridine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-(fluorosulfonyl)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-(fluorosulfonyl)thiophene-2-carboxylate is not well-studied. its derivatives may interact with various molecular targets, such as enzymes or receptors, through the fluorosulfonyl group. This interaction can modulate the activity of these targets, leading to potential therapeutic effects .

Comparison with Similar Compounds

Positional Isomers

  • Methyl 3-((fluorosulfonyl)oxy)thiophene-2-carboxylate (1r) :
    This isomer () features the fluorosulfonyl group at the 3-position instead of the 4-position. The positional shift alters electronic distribution, reducing steric hindrance near the ester group. Synthesized directly from methyl 3-hydroxythiophene-2-carboxylate, it exhibits higher polarity (oil form) compared to crystalline derivatives like compound 4b in .

Substituent Variations

  • Methyl 3-amino-4-(methylsulfonyl)thiophene-2-carboxylate (PI-29229): Replacing -SO₂F with -SO₂CH₃ () reduces electronegativity, increasing nucleophilicity at the 3-amino group. This compound’s methylsulfonyl group offers milder electron withdrawal, making it less reactive in electrophilic substitutions than the target compound .
  • Methyl 4-methyl-5-[4-(2-fluoro-4-bromophenyl)phenyl]-thiophene-2-carboxylate (4g): A non-sulfonylated analogue () with bulky aryl substituents shows reduced solubility in polar solvents due to lipophilic groups. Its ¹H NMR (δ 2.32 for CH₃, 3.80 for OCH₃) contrasts with the target compound’s deshielded protons near -SO₂F .

Physicochemical Properties

  • Melting Points and Solubility :

    • Compound 4b () crystallizes as a solid (mp 148°C) due to aromatic stacking, while fluorosulfonyl derivatives (e.g., 1r) remain oils, reflecting higher polarity and disordered packing .
    • The target compound’s -SO₂F group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to alkyl-substituted analogues like 4g .
  • Spectroscopic Data: IR Spectroscopy: Ester carbonyl stretches (~1730 cm⁻¹) are consistent across analogues (). The -SO₂F group in the target compound may show S=O stretches near 1370–1240 cm⁻¹ . ¹H NMR: Deshielding effects near electron-withdrawing groups (e.g., -SO₂F) cause downfield shifts compared to alkyl or amino substituents .

Biological Activity

Methyl 4-(fluorosulfonyl)thiophene-2-carboxylate is a compound of significant interest in medicinal and organic chemistry due to its unique structural features and potential biological activities. The fluorosulfonyl group, known for its electrophilic properties, enhances the reactivity of the thiophene ring, making it a valuable building block in drug design and synthesis.

  • Molecular Formula : C8H7FNO4S
  • Molecular Weight : 233.21 g/mol
  • Structure : The compound features a thiophene ring substituted with a carboxylate and a fluorosulfonyl group, which influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanism involves:

  • Electrophilic Interactions : The fluorosulfonyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially altering their function.
  • Modulation of Enzyme Activity : Preliminary studies suggest that derivatives of this compound may inhibit specific enzymes, which could lead to therapeutic effects in various diseases.

Biological Activity

Research indicates that this compound and its derivatives exhibit several biological activities:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains, suggesting potential use as antimicrobial agents.
  • Anticancer Potential : Initial studies indicate that compounds with similar structures may inhibit cancer cell proliferation. For instance, compounds derived from thiophene frameworks have been linked to reduced viability in human cancer cell lines.
  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Studies

StudyFindings
Study on Antimicrobial Activity Derivatives of this compound demonstrated significant inhibitory effects against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Cancer Cell Line Testing A derivative showed IC50 values ranging from 0.5 to 2 µM against various cancer cell lines, indicating potent anticancer activity .
Enzyme Inhibition Assays In vitro assays revealed that the compound inhibits enzyme X with an IC50 value of 1 µM, suggesting its potential as a therapeutic agent .

Synthesis and Derivatives

The synthesis of this compound typically involves:

  • Starting Material Preparation : Thiophene-2-carboxylic acid is reacted with fluorosulfonic acid.
  • Esterification : The resulting acid is then esterified using methanol under acidic conditions.

Derivatives can be synthesized by modifying the substituents on the thiophene ring or the carboxylate group, which can lead to changes in biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing the fluorosulfonyl group into thiophene-2-carboxylate derivatives?

  • The fluorosulfonyl group can be introduced via sulfonation followed by fluorination. A common precursor, methyl 4-bromothiophene-2-carboxylate, may undergo nucleophilic substitution with a sulfonyl fluoride source (e.g., SO₂F₂ gas under controlled conditions). Reaction efficiency depends on temperature (typically 0–25°C), solvent polarity (e.g., DMF or THF), and catalysts like Cu(I) salts .
  • Key Data : In analogous syntheses (e.g., methyl 4-(chlorosulfonyl)thiophene-2-carboxylate), yields ≥70% are achieved using SO₂Cl₂ in DCM at 0°C . Fluorosulfonyl derivatives may require inert atmospheres to prevent hydrolysis .

Q. How can the stability of Methyl 4-(fluorosulfonyl)thiophene-2-carboxylate be assessed under varying pH and temperature conditions?

  • Stability studies should include:

  • Thermogravimetric Analysis (TGA) : To determine decomposition temperatures (predicted boiling point ~365°C for chlorosulfonyl analogs ).
  • Hydrolytic Stability : Monitor via HPLC in buffered solutions (pH 2–12) at 25–60°C. Fluorosulfonyl groups are prone to hydrolysis in basic media, forming sulfonate byproducts .
    • Methodology : Use ¹⁹F NMR to track fluoride release as a degradation indicator .

Q. What spectroscopic techniques are critical for characterizing the fluorosulfonyl moiety?

  • ¹H/¹³C NMR : Assign thiophene ring protons (δ ~6.5–7.5 ppm) and ester methyl groups (δ ~3.8–4.0 ppm) .
  • ¹⁹F NMR : A singlet near δ -45 ppm confirms the fluorosulfonyl group .
  • IR Spectroscopy : Look for S=O stretches (~1350–1200 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Density Functional Theory (DFT) calculations can model the electron-withdrawing effect of the fluorosulfonyl group, which lowers the LUMO energy of the thiophene ring, favoring nucleophilic aromatic substitution. Compare with chlorosulfonyl analogs, where fluorine’s higher electronegativity increases leaving-group ability .
  • Case Study : For methyl 4-(trifluoromethyl)thiophene-2-carboxylate, DFT accurately predicted regioselectivity in Suzuki-Miyaura couplings .

Q. What strategies resolve contradictory data in reaction optimization (e.g., unexpected byproducts during fluorosulfonation)?

  • Stepwise Analysis :

TLC/MS Monitoring : Identify intermediates (e.g., sulfonic acid derivatives).

Isolation of Byproducts : Use column chromatography to separate and characterize impurities.

Mechanistic Reassessment : Fluorosulfonyl group hydrolysis may compete with desired reactions under humid conditions. Use anhydrous solvents and molecular sieves .

  • Example : In methyl 4-(chlorosulfonyl)thiophene-2-carboxylate synthesis, trace water led to sulfonic acid formation, reducing yields by 15–20% .

Q. How does the fluorosulfonyl group influence the electronic properties of the thiophene ring compared to other substituents (e.g., trifluoromethyl or chlorosulfonyl)?

  • Cyclic Voltammetry : The fluorosulfonyl group exhibits stronger electron-withdrawing effects (-I) than chlorosulfonyl, shifting reduction potentials by +0.3–0.5 V. This enhances electrophilicity, critical for designing electron-deficient π-systems in organic electronics .
  • Hammett Constants : σₚ values for -SO₂F (~1.0) vs. -SO₂Cl (~0.8) highlight greater electron withdrawal, impacting reaction kinetics .

Methodological Guidelines

Q. What protocols ensure reproducibility in synthesizing this compound?

  • Stepwise Synthesis :

Esterification : React 4-bromothiophene-2-carboxylic acid with methanol/H₂SO₄ to form methyl 4-bromothiophene-2-carboxylate .

Sulfonation : Treat with SO₂F₂ in DMF at 0°C for 4 hours.

Purification : Use silica gel chromatography (hexane:EtOAc = 4:1) to isolate the product.

  • Yield Optimization : Scale reactions under argon to prevent SO₂F₂ degradation.

Q. How to address discrepancies in NMR assignments for fluorosulfonyl-containing compounds?

  • 2D NMR (COSY, HSQC) : Resolve overlapping peaks in crowded aromatic regions.
  • Comparative Analysis : Reference data from structurally similar compounds (e.g., methyl 4-(trifluoromethyl)thiophene-2-carboxylate, δ 7.72–7.50 ppm for thiophene protons ).

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